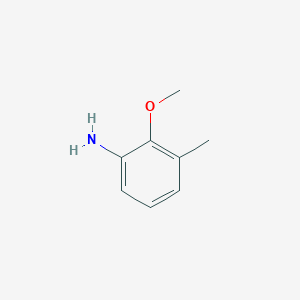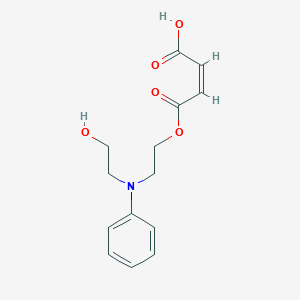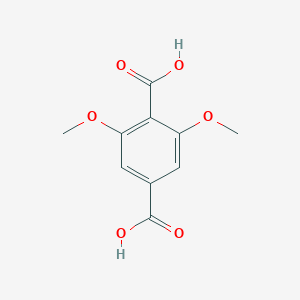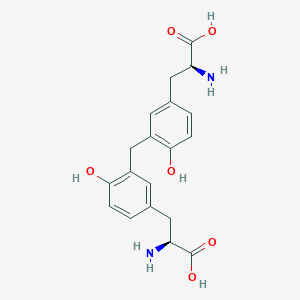
2-Methoxy-3-methylanilin
Übersicht
Beschreibung
Syndros is a liquid formulation of dronabinol, a synthetic form of delta-9-tetrahydrocannabinol (Δ⁹-THC), which is the primary psychoactive component of cannabis. It is the first and only FDA-approved liquid cannabinoid used to treat anorexia associated with weight loss in patients with AIDS and nausea and vomiting caused by chemotherapy in patients who have not responded to conventional antiemetic treatments .
Wissenschaftliche Forschungsanwendungen
Syndros hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Referenzverbindung in der Untersuchung der Cannabinoidchemie und der Entwicklung neuer synthetischer Cannabinoide verwendet.
Biologie: Syndros wird in der Forschung zum Endocannabinoidsystem und seiner Rolle in verschiedenen physiologischen Prozessen eingesetzt.
Medizin: Es wird ausgiebig auf seine therapeutische Wirkung bei der Behandlung von Anorexie, Übelkeit und Erbrechen untersucht. Die Forschung ist auch im Gange, um sein Potenzial bei der Behandlung anderer Erkrankungen wie chronischer Schmerzen und neurologischer Störungen zu untersuchen.
Industrie: Syndros dient als Modell für die Entwicklung anderer flüssiger Formulierungen von Cannabinoiden und deren industriellen Produktion
5. Wirkmechanismus
Dronabinol entfaltet seine Wirkung, indem es als partieller Agonist an den Cannabinoid-Rezeptoren CB1 und CB2 wirkt. Diese Rezeptoren sind Teil des Endocannabinoidsystems, das eine entscheidende Rolle bei der Regulierung verschiedener physiologischer Prozesse wie Appetit, Schmerzempfinden, Stimmung und Gedächtnis spielt. Durch die Bindung an diese Rezeptoren ahmt Dronabinol die Wirkungen von natürlich vorkommenden Cannabinoiden nach, was zu einem gesteigerten Appetit und einer verminderten Übelkeit und einem verminderten Erbrechen führt .
Ähnliche Verbindungen:
Nabilone: Ein weiteres synthetisches Cannabinoid mit strukturellen Ähnlichkeiten zu Delta-9-Tetrahydrocannabinol. Es wird zur Behandlung von Übelkeit und Erbrechen eingesetzt, die durch Chemotherapie verursacht werden.
Cannabidiol (CBD): Ein nicht-psychoaktives Cannabinoid, das in Cannabis vorkommt und auf seine potenziellen therapeutischen Wirkungen bei der Behandlung von Epilepsie, Angstzuständen und chronischen Schmerzen eingesetzt wird.
Nabiximole: Eine Kombination aus Delta-9-Tetrahydrocannabinol und Cannabidiol, die zur Behandlung von Spastik bei Multipler Sklerose eingesetzt wird.
Einzigartigkeit von Syndros: Syndros ist einzigartig aufgrund seiner flüssigen Formulierung, die im Vergleich zu anderen Formen von Dronabinol, wie z. B. Kapseln, eine flexible Dosierung und einen schnellen Wirkungseintritt ermöglicht. Dies macht es besonders nützlich für Patienten, die Schwierigkeiten beim Schlucken von Pillen haben oder präzise Dosisanpassungen benötigen .
Wirkmechanismus
Target of Action
As an aniline derivative, it may interact with various enzymes and receptors in the body .
Mode of Action
Anilines, in general, can undergo various reactions such as nucleophilic substitution and nitroarene reduction . These reactions can lead to changes in the structure of the target molecules, potentially altering their function.
Biochemical Pathways
Anilines are known to be involved in various chemical reactions, including the synthesis of indoles and indazoles, which have potential neurochemical activity .
Pharmacokinetics
The compound’s molecular weight (13718 g/mol) and its solubility in DMSO and methanol suggest that it may have reasonable bioavailability .
Result of Action
Anilines and their derivatives have been studied for their potential roles in various biological activities, including antibacterial, antifungal, antiviral, and anti-inflammatory cases .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Methoxy-3-methylaniline. For instance, temperature, pH, and the presence of other chemicals can affect its reactivity and stability .
Biochemische Analyse
Biochemical Properties
2-Methoxy-3-methylaniline is a derivative of aniline and is used in the preparation of indoles and indazoles with potential neurochemical activity . It is also used in the preparation of quinoline-based antiviral agents
Molecular Mechanism
It is known that anilines can undergo various reactions such as free radical bromination, nucleophilic substitution, and oxidation
Temporal Effects in Laboratory Settings
It is known that the compound is a brown oil and is soluble in DMSO and methanol
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Dronabinol, the active ingredient in Syndros, is synthesized through a multi-step chemical process. The synthesis typically involves the following steps:
Condensation Reaction: The initial step involves the condensation of olivetol with citral to form a key intermediate.
Cyclization: This intermediate undergoes cyclization to form the core structure of dronabinol.
Hydrogenation: The cyclized product is then hydrogenated to yield dronabinol.
Industrial Production Methods: Industrial production of dronabinol involves optimizing the above synthetic routes to ensure high yield and purity. The process is carried out under controlled conditions to maintain the stability and efficacy of the final product. The liquid formulation of Syndros allows for flexible dosing and ease of administration .
Types of Reactions:
Oxidation: Dronabinol can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of various oxidized metabolites.
Reduction: Reduction reactions can occur, although they are less common compared to oxidation.
Substitution: Substitution reactions can take place at the aromatic ring, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution Reagents: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products: The major products formed from these reactions include various oxidized and reduced metabolites, as well as substituted derivatives of dronabinol .
Vergleich Mit ähnlichen Verbindungen
Nabilone: Another synthetic cannabinoid with structural similarities to delta-9-tetrahydrocannabinol. It is used to treat nausea and vomiting caused by chemotherapy.
Cannabidiol (CBD): A non-psychoactive cannabinoid found in cannabis, used for its potential therapeutic effects in treating epilepsy, anxiety, and chronic pain.
Nabiximols: A combination of delta-9-tetrahydrocannabinol and cannabidiol, used for treating spasticity in multiple sclerosis.
Uniqueness of Syndros: Syndros is unique due to its liquid formulation, which allows for flexible dosing and rapid onset of action compared to other forms of dronabinol such as capsules. This makes it particularly useful for patients who have difficulty swallowing pills or require precise dose adjustments .
Eigenschaften
IUPAC Name |
2-methoxy-3-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c1-6-4-3-5-7(9)8(6)10-2/h3-5H,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMLJHAHJVYPRAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20495171 | |
| Record name | 2-Methoxy-3-methylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20495171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18102-30-2 | |
| Record name | 2-Methoxy-3-methylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20495171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![7-methyl-5-phenyl-1,3,4,5-tetrahydro-2H-benzo[e][1,4]diazepin-2-one](/img/structure/B97952.png)



![1,2,3,4-Tetrahydropyrazino[2,3-d]pyridazin-5(6H)-one](/img/structure/B97958.png)
![4-[[4-(Dimethylamino)-m-tolyl]azo]-3-methylpyridine 1-oxide](/img/structure/B97962.png)

